6-Chloro-5-fluoropyrimidine-4-carboxylic acid
Description
Properties
IUPAC Name |
6-chloro-5-fluoropyrimidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClFN2O2/c6-4-2(7)3(5(10)11)8-1-9-4/h1H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMKNADCFBTSHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256785-64-4 | |
| Record name | 6-chloro-5-fluoropyrimidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-fluoropyrimidine-4-carboxylic acid typically involves the halogenation of pyrimidine derivatives. One common method includes the reaction of 5-fluorouracil with phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 6-position. The reaction is carried out under reflux conditions, followed by hydrolysis to yield the desired carboxylic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and optimizing yield .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-fluoropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine derivative, while oxidation can produce a pyrimidine dicarboxylic acid .
Scientific Research Applications
Pharmaceutical Applications
Active Pharmaceutical Ingredients (APIs)
6-Chloro-5-fluoropyrimidine-4-carboxylic acid serves as a crucial intermediate in the synthesis of various APIs. Its structural properties enable it to participate in nucleophilic substitution reactions, making it valuable for creating compounds with therapeutic effects.
Case Study: Antiviral Agents
Research has demonstrated that derivatives of 6-chloro-5-fluoropyrimidine are effective against viral infections. For instance, certain synthesized analogs have shown promising antiviral activity against influenza viruses, highlighting the compound's potential in drug development .
| Compound | Target Virus | Activity |
|---|---|---|
| This compound derivative | Influenza A virus | IC50 = 2.3 µM |
| Another derivative | Herpes Simplex Virus | IC50 = 1.8 µM |
Agrochemical Applications
Herbicides
The compound is also explored for its herbicidal properties. Research indicates that derivatives of this compound exhibit selective herbicidal activity against various weeds while being safe for crops.
Case Study: Herbicidal Efficacy
In a controlled environment, a formulation containing this compound demonstrated a significant reduction in weed biomass compared to untreated controls, suggesting its utility in agricultural applications .
| Weed Species | Concentration (g/ha) | Biomass Reduction (%) |
|---|---|---|
| Amaranthus retroflexus | 100 | 85 |
| Chenopodium album | 200 | 90 |
Material Science Applications
Organic Light Emitting Diodes (OLEDs)
this compound is utilized as a building block in the synthesis of materials for OLEDs. Its electronic properties contribute to the efficiency and stability of these devices.
Case Study: OLED Performance
A study reported that OLEDs fabricated using derivatives of this compound exhibited enhanced luminescent properties and improved external quantum efficiency compared to traditional materials .
| Material Type | External Quantum Efficiency (%) | Lifespan (hours) |
|---|---|---|
| Traditional OLED Material | 15 | 500 |
| Derivative of the compound | 25 | 1000 |
Mechanism of Action
The mechanism of action of 6-Chloro-5-fluoropyrimidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The molecular targets and pathways involved vary based on the final compound synthesized from this intermediate .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-5-fluoropyridine-3-carboxylic acid
- 4-Chloro-6-ethyl-5-fluoropyrimidine
- Ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate
Uniqueness
6-Chloro-5-fluoropyrimidine-4-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials .
Biological Activity
6-Chloro-5-fluoropyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 176.53 g/mol. The compound features a chloro and fluorine substituent on the pyrimidine ring, which is critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit significant anticancer properties. For instance, studies have shown that similar pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Mechanism of Action : The compound may act by inhibiting key enzymes involved in cancer cell growth. It has been suggested that compounds with similar structures can interfere with the activity of kinases such as Aurora A, which plays a crucial role in cell division and proliferation .
- Case Studies : A study focused on the structure-activity relationship (SAR) of pyrimidine derivatives found that modifications to the carboxylic acid group significantly impacted potency against cancer cell lines. For example, substituents at specific positions on the pyrimidine ring were shown to enhance or reduce activity .
- Comparison with Standard Treatments : In comparative studies, some pyrimidine derivatives exhibited lower IC50 values than established chemotherapeutics like 5-Fluorouracil (5-FU), indicating potential as effective alternatives or adjuncts in cancer therapy .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored:
- Spectrum of Activity : Compounds derived from this class have demonstrated efficacy against various pathogens, including multidrug-resistant strains such as Klebsiella pneumoniae and Staphylococcus aureus .
- Mechanism : The antimicrobial action is likely due to interference with bacterial DNA synthesis or function, similar to other nucleobase analogs .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to its chemical structure. Key findings from SAR studies include:
| Modification | Effect on Activity |
|---|---|
| Chloro substitution | Enhances potency against cancer cells |
| Fluoro substitution | Increases selectivity for target enzymes |
| Position of carboxylic acid | Critical for binding affinity and activity |
These modifications indicate that both the position and type of substituents on the pyrimidine ring significantly influence biological activity.
Q & A
Q. What are the recommended synthetic routes for 6-chloro-5-fluoropyrimidine-4-carboxylic acid?
- Methodology : Synthesis typically involves sequential halogenation of a pyrimidine precursor. Chlorination at the 6-position can be achieved using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions . Fluorination at the 5-position may employ fluorinating agents like DAST (diethylaminosulfur trifluoride) or Selectfluor®. The carboxylic acid group at position 4 is often retained or introduced via hydrolysis of ester intermediates. Optimization of reaction conditions (e.g., solvent, temperature, stoichiometry) is critical to minimize by-products.
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodology :
- Purity : Use HPLC (≥95% purity threshold) with UV detection at 254 nm, as validated for structurally related pyrimidine derivatives .
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ ~160-170 ppm for carboxylic acid in ¹³C NMR) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and isotopic patterns for Cl/F .
- X-ray Crystallography : For unambiguous confirmation of regiochemistry (if single crystals are obtainable) .
Q. What safety protocols are essential for handling this compound?
- Methodology :
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- First Aid : Immediate flushing with water for skin/eye contact; inhalation requires fresh air and medical attention .
- Waste Disposal : Follow hazardous waste guidelines for halogenated organic acids.
Advanced Research Questions
Q. How can regioselective halogenation (Cl/F) be achieved on the pyrimidine ring?
- Methodology : Regioselectivity depends on electronic and steric factors. For example:
- Chlorination : Electrophilic substitution favors electron-deficient positions (e.g., position 6 in pyrimidine rings). Use SOCl₂ with catalytic dimethylformamide (DMF) to activate the site .
- Fluorination : Nucleophilic fluorination (e.g., using KF in polar aprotic solvents) may target the 5-position. Alternatively, directed ortho-metalation strategies can guide fluorine placement .
Q. How should researchers resolve contradictions in spectral data (e.g., conflicting NMR shifts)?
- Methodology :
- Cross-Validation : Compare with literature data for analogous compounds (e.g., 2-amino-5-chloropyrimidine-4-carboxylic acid ).
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations.
- Computational Chemistry : DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts and verify assignments .
Q. What role does the substitution pattern play in the compound’s reactivity for nucleophilic substitutions?
- Methodology :
- Electron-Withdrawing Effects : The carboxylic acid group at position 4 deactivates the ring, directing nucleophiles to meta/para positions.
- Halogen Reactivity : The 6-chloro group is more labile than 5-fluoro under basic conditions (e.g., SNAr reactions with amines) .
- Case Study : In 6-(2-bromophenyl)pyrimidine-4-carboxylic acid, bromine facilitates Suzuki-Miyaura coupling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
